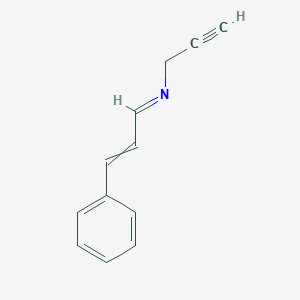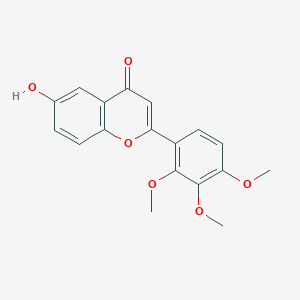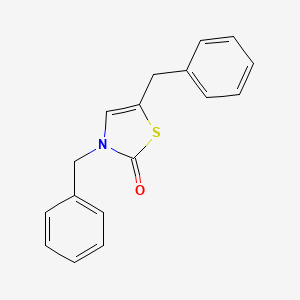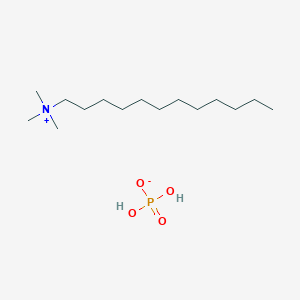
N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by a long hydrophobic dodecyl chain and a hydrophilic trimethylammonium head, which allows it to interact with both hydrophobic and hydrophilic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate typically involves the quaternization of dodecylamine with trimethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or water, under controlled temperature and pressure conditions. The resulting product is then treated with phosphoric acid to form the dihydrogen phosphate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The purity of the final product is maintained through various purification techniques, such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanal or dodecanoic acid, while reduction can produce dodecylamine.
Scientific Research Applications
N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and nanocapsules.
Biology: The compound is employed in cell culture studies to enhance cell membrane permeability.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate involves its interaction with cell membranes and other biological structures. The hydrophobic dodecyl chain inserts into lipid bilayers, while the hydrophilic trimethylammonium head interacts with the aqueous environment. This dual interaction disrupts the membrane structure, enhancing permeability and facilitating the transport of molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyldodecan-1-aminium chloride: Similar in structure but with a chloride counterion.
N,N,N-Trimethyldodecan-1-aminium bromide: Similar in structure but with a bromide counterion.
Uniqueness
N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate is unique due to its phosphate counterion, which imparts different solubility and reactivity properties compared to its chloride and bromide counterparts. This uniqueness makes it suitable for specific applications where phosphate ions are preferred.
Properties
CAS No. |
124900-36-3 |
|---|---|
Molecular Formula |
C15H36NO4P |
Molecular Weight |
325.42 g/mol |
IUPAC Name |
dihydrogen phosphate;dodecyl(trimethyl)azanium |
InChI |
InChI=1S/C15H34N.H3O4P/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5(2,3)4/h5-15H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
YCFRSSXXVSLWSM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)
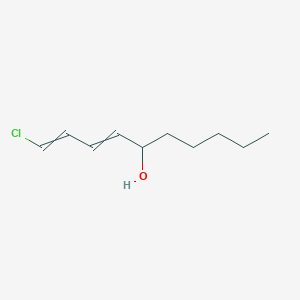

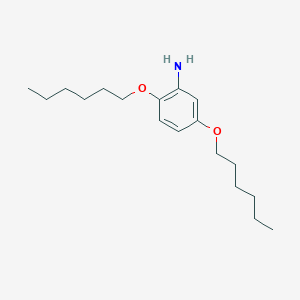
![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14283828.png)
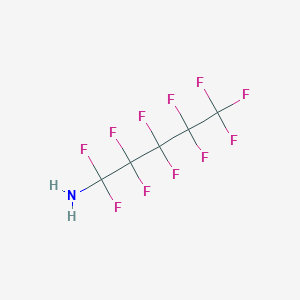
![Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate](/img/structure/B14283835.png)
![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)
